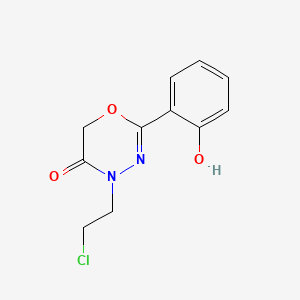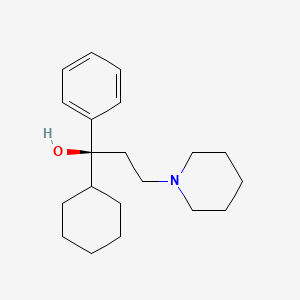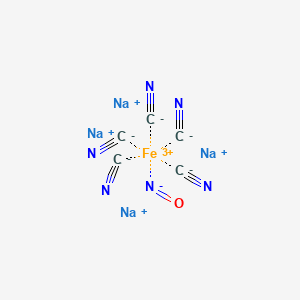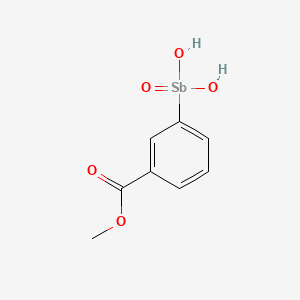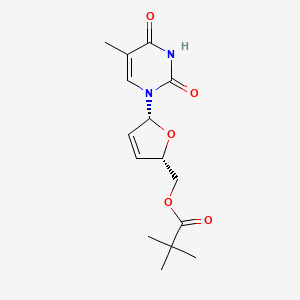
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is known for its antiviral properties, particularly against HIV, and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the formation of 2’,3’-unsaturated pyrimidine nucleosides via a novel β-elimination reaction
Industrial Production Methods
For large-scale production, the method involves using 5’-benzoyl-2’,α-halogen-3’α-alkanesulfonyl thymidine intermediates. This method is efficient and practical for deprotection, isolation, and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further applications.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
Substitution: Commonly used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase. It competes with the natural substrate, thymidine-5’-triphosphate, and gets incorporated into the viral DNA, causing termination of the viral DNA chain . This mechanism is crucial for its antiviral activity against HIV.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The naturally occurring nucleoside in DNA.
2’,3’-Didehydro-3’-deoxythymidine: A closely related compound with similar antiviral properties.
Stavudine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The addition of the 5’-(2,2-dimethylpropanoate) group provides distinct pharmacokinetic properties compared to other similar compounds .
Propiedades
Número CAS |
126209-27-6 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-7-17(14(20)16-12(9)18)11-6-5-10(22-11)8-21-13(19)15(2,3)4/h5-7,10-11H,8H2,1-4H3,(H,16,18,20)/t10-,11+/m0/s1 |
Clave InChI |
OIXBHGSSSPUXAM-WDEREUQCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


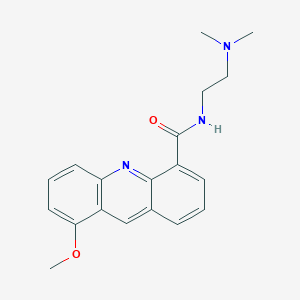
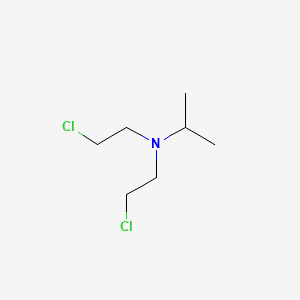
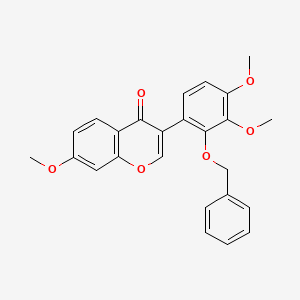
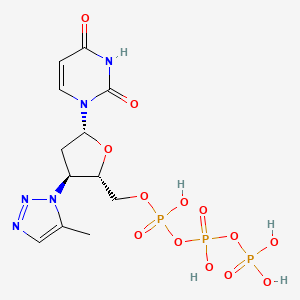
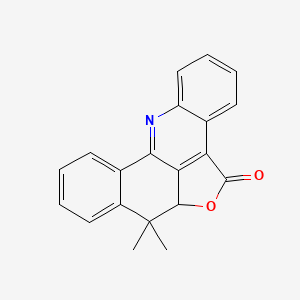


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
